An In-depth Technical Guide to 5,6,7,8-Tetrahydro-1,8-Naphthyridin-2-butylamine
An In-depth Technical Guide to 5,6,7,8-Tetrahydro-1,8-Naphthyridin-2-butylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties of 5,6,7,8-Tetrahydro-1,8-Naphthyridin-2-butylamine. Due to the limited availability of specific experimental data for this compound, this guide also explores the potential pharmacological activities and synthetic pathways based on closely related analogs within the 1,8-naphthyridine chemical class.
Core Chemical Properties
5,6,7,8-Tetrahydro-1,8-Naphthyridin-2-butylamine, also known by its IUPAC name 4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)butan-1-amine, is a heterocyclic compound belonging to the naphthyridine family. The available physical and chemical data are summarized in the tables below.
| Identifier | Value |
| IUPAC Name | 4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)butan-1-amine |
| CAS Number | 380394-88-7 |
| Molecular Formula | C₁₂H₁₉N₃ |
| Molecular Weight | 205.30 g/mol |
| Canonical SMILES | C1CC2=C(NC1)N=C(C=C2)CCCCN |
| Physicochemical Property | Value | Source |
| Melting Point | 75-80 °C | ChemBK |
| Boiling Point | Not available | |
| Solubility | Soluble in ethanol and dimethylformamide | ChemBK |
| pKa | Not available | |
| XLogP3 (Predicted) | 0.8 | PubChem |
Synthesis and Experimental Protocols
A proposed synthetic workflow is illustrated below:
Note: This represents a generalized workflow. Specific reagents, catalysts (e.g., palladium complexes for Sonogashira coupling), reaction conditions (temperature, solvent), and purification methods would need to be optimized for the synthesis of the butylamine derivative.
Potential Pharmacological Activities and Signaling Pathways
Direct pharmacological studies on 5,6,7,8-Tetrahydro-1,8-Naphthyridin-2-butylamine are not currently available. However, the 1,8-naphthyridine scaffold is a well-established pharmacophore present in numerous biologically active compounds.[1][2][3][4] Based on the activities of structurally related molecules, two potential areas of pharmacological relevance are as integrin αvβ3 antagonists and phosphodiesterase 4 (PDE4) inhibitors.
Potential as an Integrin αvβ3 Antagonist
The synthesis of the closely related 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propan-1-amine was specifically designed to create key intermediates for αvβ3 antagonists.[5] Integrin αvβ3 is a cell surface receptor that plays a crucial role in angiogenesis (the formation of new blood vessels), a process vital for tumor growth and metastasis.[6][7] Antagonists of αvβ3 can inhibit this process, making them attractive candidates for cancer therapy.
The binding of extracellular matrix proteins like vitronectin to integrin αvβ3 on endothelial cells triggers downstream signaling cascades that promote cell migration, proliferation, and survival. A potential mechanism of action for an αvβ3 antagonist is to block this initial binding step, thereby inhibiting angiogenesis.
Potential as a Phosphodiesterase 4 (PDE4) Inhibitor
Derivatives of the 1,8-naphthyridin-2(1H)-one skeleton have been identified as selective inhibitors of phosphodiesterase 4 (PDE4).[8] PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key second messenger involved in the inflammatory response. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the release of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α).[8] This makes PDE4 inhibitors a therapeutic target for inflammatory diseases like chronic obstructive pulmonary disease (COPD) and asthma.
Conclusion
5,6,7,8-Tetrahydro-1,8-Naphthyridin-2-butylamine is a compound with limited published experimental data. However, its structural similarity to other biologically active 1,8-naphthyridine derivatives suggests its potential as a scaffold for the development of novel therapeutics, particularly in the areas of oncology (as an integrin αvβ3 antagonist) and inflammatory diseases (as a PDE4 inhibitor). Further research is required to elucidate the specific chemical and biological properties of this compound. This guide serves as a foundational resource for researchers interested in exploring the potential of this and related molecules in drug discovery and development.
References
- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological Activity of Naturally Derived Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Methods for the synthesis of 5,6,7,8-tetrahydro-1,8-naphthyridine fragments for alphaVbeta3 integrin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of potent alphavbeta3-integrin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic studies on selective type 4 phosphodiesterase (PDE 4) inhibitors. 1. Structure-activity relationships and pharmacological evaluation of 1,8-naphthyridin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
